Bis(2-dimethylaminoethyl) ether
Overview
Description
Mechanism of Action
Target of Action
Bis(2-dimethylaminoethyl) ether, also known as DMAEE, is primarily used as an amine catalyst . It is a tridentate ligand, meaning it can bind to a central atom in three places . This makes it particularly effective in the formation and stabilization of intermediates during exchange reactions .
Mode of Action
As a tridentate ligand, DMAEE assists in the formation and stabilization of intermediates during exchange reactions . This interaction with its targets results in the creation of stable complexes, facilitating various chemical reactions.
Pharmacokinetics
It is known that dmaee is of moderate acute peroral toxicity .
Action Environment
The action, efficacy, and stability of DMAEE can be influenced by various environmental factors. For instance, it is known to be soluble in water , suggesting that its activity may be influenced by the presence of water or other solvents. Additionally, it should be stored in a dark place, sealed, and in a dry environment , indicating that light, air, and moisture may affect its stability.
Biochemical Analysis
Biochemical Properties
Bis(2-dimethylaminoethyl) ether plays a significant role in biochemical reactions due to its ability to act as a tridentate ligand. This means it can form three bonds with a metal ion, stabilizing intermediates during exchange reactions . It interacts with various enzymes and proteins, facilitating the formation and stabilization of reaction intermediates. For instance, it can interact with enzymes involved in the synthesis of polyurethane foams, enhancing the efficiency of the catalytic process .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the production of specific proteins or enzymes, thereby altering gene expression and metabolic pathways . Additionally, it can impact cell signaling pathways by modifying the activity of signaling molecules and receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate ligand, forming stable complexes with metal ions and enzymes. This interaction can lead to enzyme activation or inhibition, depending on the specific biochemical context . Furthermore, it can induce changes in gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity . Long-term exposure to this compound can also have cumulative effects on cellular function, potentially leading to alterations in cell metabolism and gene expression . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including irritation of the eyes and skin, and potential neurological disorders . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on animal health .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of polyurethane foams. It interacts with enzymes and cofactors involved in these pathways, facilitating the formation of reaction intermediates and enhancing the overall efficiency of the process . The compound can also affect metabolic flux and metabolite levels, leading to changes in the production and utilization of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For example, it may be transported to areas of high enzymatic activity, where it can exert its catalytic effects more efficiently .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its catalytic activity by positioning it in proximity to its target enzymes and substrates . Additionally, the compound’s activity can be modulated by its localization, with different effects observed in different cellular compartments .
Preparation Methods
The synthesis of Bis(2-dimethylaminoethyl) ether can be achieved through several methods:
Reaction of Sodium Dimethylaminoethanol with Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide (SO3) or chlorosulfonic acid to produce the desired compound.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: In this method, trimethylamine reacts with dichloroethyl ether or dimethylaminoethoxyethyl ether to form this compound.
One-Step Synthesis Using Dimethylamine and Monoethylene Glycol: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst to produce the compound in a single step.
Chemical Reactions Analysis
Bis(2-dimethylaminoethyl) ether undergoes various chemical reactions, including:
Base Reactions: It reacts as a base and can react exothermically with acids
Formation of Explosive Peroxides: Upon exposure to air, it may form explosive peroxides
Catalytic Reactions: It acts as a tridentate ligand, assisting in the formation and stabilization of intermediates during exchange reactions.
Scientific Research Applications
Bis(2-dimethylaminoethyl) ether has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Bis(2-dimethylaminoethyl) ether can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another tertiary amine catalyst used in similar applications.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A compound with similar catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its strong catalytic activity in various chemical reactions.
This compound stands out due to its specific structure, which allows it to act as a tridentate ligand, providing unique catalytic properties that are highly effective in the production of polyurethane foams and other industrial applications .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEXIOINCJRBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027512 | |
Record name | Bis[2-(dimethylamino)ethyl]ether | |
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Molecular Weight |
160.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid. | |
Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
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Record name | Ethanamine, 2,2'-oxybis[N,N-dimethyl- | |
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Record name | Bis(2-(dimethylamino)ethyl) ether | |
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Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |
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Record name | bis(2-(Dimethylamino)ethyl)ether | |
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Boiling Point |
372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F | |
Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
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Record name | Bis (2-dimethylaminoethyl) ether | |
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Record name | BIS(2-DIMETHYLAMINOETHYL) ETHER | |
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Record name | bis(2-(Dimethylamino)ethyl)ether | |
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Flash Point |
79.4 °C (Open cup) | |
Record name | Bis (2-dimethylaminoethyl) ether | |
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Color/Form |
Liquid | |
CAS No. |
3033-62-3 | |
Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
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Record name | Bis(dimethylaminoethyl) ether | |
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Record name | Bis (2-dimethylaminoethyl) ether | |
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Record name | N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) | |
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Record name | BIS(2-(DIMETHYLAMINO)ETHYL)ETHER | |
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Retrosynthesis Analysis
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